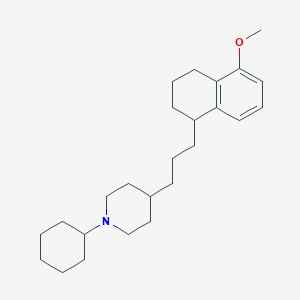
1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
PB 28 can be synthesized through a series of chemical reactions involving cyclohexylpiperazine and other reagents. The synthetic route typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of cyclohexylpiperazine with a suitable reagent to form an intermediate compound.
Addition of the methoxy group: The intermediate is then reacted with a methoxy-containing compound to introduce the methoxy group.
Final product formation: The final step involves the reaction of the intermediate with a propyl-containing compound to form PB 28.
Chemical Reactions Analysis
PB 28 undergoes various chemical reactions, including:
Oxidation: PB 28 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to form reduced derivatives.
Substitution: PB 28 can participate in substitution reactions where one of its functional groups is replaced by another group
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PB 28 has a wide range of scientific research applications, including:
Mechanism of Action
PB 28 exerts its effects primarily through its interaction with sigma-2 receptors. The compound binds to these receptors and modulates their activity, leading to various cellular responses. The sigma-2 receptors are involved in several cellular pathways, including calcium signaling and apoptosis . PB 28’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
PB 28 is unique in its high affinity for sigma-2 receptors compared to other similar compounds. Some similar compounds include:
PB 15: A phthalocyanine blue pigment with different chemical properties and applications.
PB 27: Another pigment with distinct chemical characteristics.
Compared to these compounds, PB 28 stands out due to its specific biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C25H39NO |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperidine |
InChI |
InChI=1S/C25H39NO/c1-27-25-15-7-13-23-21(10-6-14-24(23)25)9-5-8-20-16-18-26(19-17-20)22-11-3-2-4-12-22/h7,13,15,20-22H,2-6,8-12,14,16-19H2,1H3 |
InChI Key |
SWKIYRJZRRXZFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2CCCC3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)
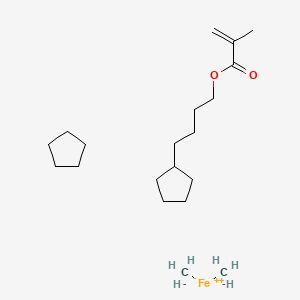
![1-((1R,3R,4S,7R)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14040933.png)
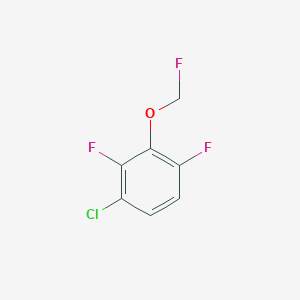
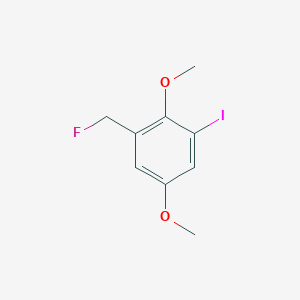

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-7-amine](/img/structure/B14040968.png)

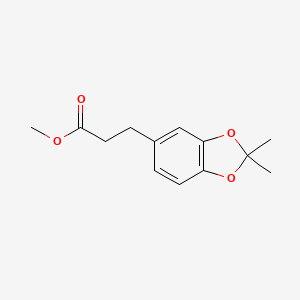
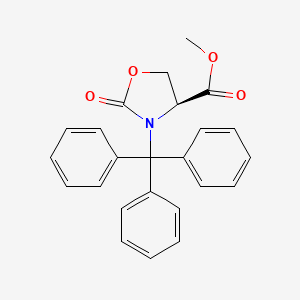
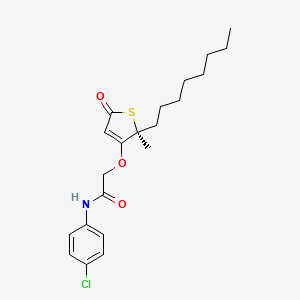
![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
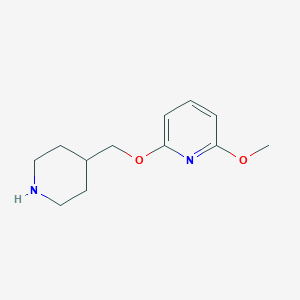
![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)
